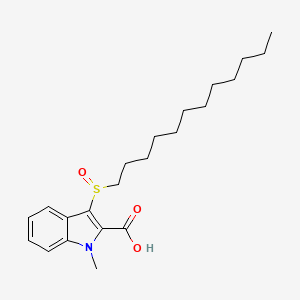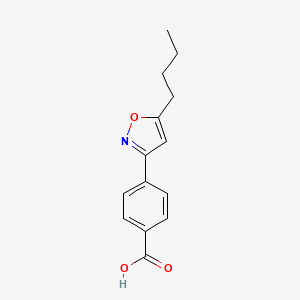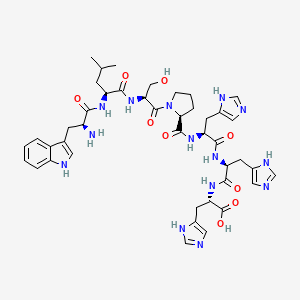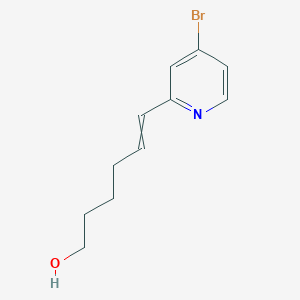
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid is a complex organic compound characterized by the presence of a sulfinyl group attached to a dodecane chain, an indole ring, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid typically involves multiple steps. One common method starts with the sulfochlorination of n-dodecane using sulfuryl chloride under visible light to produce dodecane-1-sulfonyl chloride . This intermediate is then reacted with an indole derivative under controlled conditions to introduce the indole moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation Products: 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid
Reduction Products: 3-(Dodecane-1-sulfide)-1-methyl-1H-indole-2-carboxylic acid
Substitution Products: Various substituted indole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The indole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dodecane-1-sulfonyl)-1-methyl-1H-indole-2-carboxylic acid
- 3-(Dodecane-1-sulfide)-1-methyl-1H-indole-2-carboxylic acid
- 3-(Dodecane-1-sulfinyl)-2-methylpropanoic acid
Uniqueness
3-(Dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of the sulfinyl group, which imparts distinct redox properties.
Propiedades
Número CAS |
872593-11-8 |
|---|---|
Fórmula molecular |
C22H33NO3S |
Peso molecular |
391.6 g/mol |
Nombre IUPAC |
3-dodecylsulfinyl-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C22H33NO3S/c1-3-4-5-6-7-8-9-10-11-14-17-27(26)21-18-15-12-13-16-19(18)23(2)20(21)22(24)25/h12-13,15-16H,3-11,14,17H2,1-2H3,(H,24,25) |
Clave InChI |
TZZOZVQKMOWXAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-{[(2-chloropyridin-4-yl)amino]methyl}phenol](/img/structure/B14198467.png)
![4-[3-(Triisocyanatosilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14198472.png)

![1-Methoxy-7-[(4-methoxyphenyl)methoxy]-9H-carbazole](/img/structure/B14198484.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)

![9H-Carbazole, 3-bromo-9-[(ethenyloxy)methyl]-](/img/structure/B14198510.png)


![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)

